5-(3-Pyridinyl)-4-pentyn-1-ol
Overview
Description
5-(3-Pyridinyl)-4-pentyn-1-ol is an organic compound that features a pyridine ring attached to a pentynol chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group. These structural features make it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinyl)-4-pentyn-1-ol typically involves the coupling of a pyridine derivative with a pentynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodopyridine with 4-pentyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyridinyl)-4-pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid or pyridine-3-aldehyde.
Reduction: 5-(3-Pyridinyl)-4-penten-1-ol or 5-(3-Pyridinyl)-4-pentanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Pyridinyl)-4-pentyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Pyridinyl)-4-pentyn-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridylacetylene: Similar structure but lacks the alcohol group.
4-Pyridylbutanol: Similar structure but lacks the alkyne group.
3-Pyridylpropanol: Similar structure but has a shorter carbon chain.
Uniqueness
5-(3-Pyridinyl)-4-pentyn-1-ol is unique due to the presence of both an alkyne and an alcohol group attached to the pyridine ring. This combination of functional groups allows for a wider range of chemical reactions and interactions compared to similar compounds.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-pyridin-3-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-7,9,12H,1,3,8H2 |
InChI Key |
IAIJILHHXLMWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CCCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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